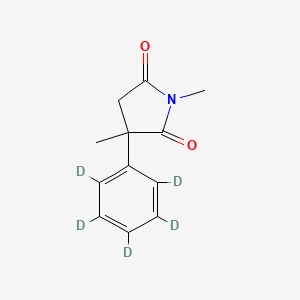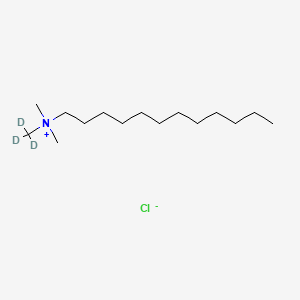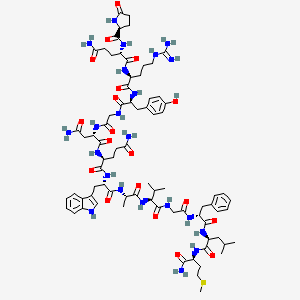
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER
描述
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER is a chemical compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its stability and unique structural features, making it valuable in various scientific and industrial applications.
作用机制
Mode of Action
It is known that the compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .
Pharmacokinetics
It is known that the compound is slightly soluble in water and soluble in organic solvents such as ethanol and acetone . This could potentially affect its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate. For instance, the compound should be stored in a dry, cool, and well-ventilated place, away from fire and oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Catalysts such as Lewis acids (e.g., zinc chloride) may be used to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A closely related compound with similar structural features but lacking the ester group.
2,2,6,6-Tetramethylpiperidine: Another related compound, differing by the absence of the carbonyl group.
Uniqueness
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER is unique due to its ester functionality, which allows for a broader range of chemical reactions and applications. The presence of the ester group enhances its reactivity and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2)6-7(13)8(9(14)15-5)11(3,4)12-10/h8,12H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQMQLOFIFWFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(N1)(C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676091 | |
| Record name | Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-55-5 | |
| Record name | Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/new.no-structure.jpg)





![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)


![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)


